![molecular formula C15H10N6O2 B1465566 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid CAS No. 956906-76-6](/img/structure/B1465566.png)
1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid is a complex heterocyclic compound that combines quinoline, triazole, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of quinoline derivatives with triazole and pyrazine precursors. For instance, the quinoline affixed pyrazole analogue can be obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester, followed by deprotection under hydrochloric acid medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, focusing on yield improvement and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline, triazole, and pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways . By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and camptothecin, which are known for their antimalarial and anticancer activities, respectively.
Triazole derivatives: Including fluconazole and itraconazole, which are widely used as antifungal agents.
Pyrazine derivatives: Such as pyrazinamide, an important drug in the treatment of tuberculosis.
Uniqueness
1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid is unique due to its combination of quinoline, triazole, and pyrazine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
956906-76-6 |
|---|---|
Molecular Formula |
C15H10N6O2 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C15H10N6O2/c22-15(23)12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2,(H,22,23) |
InChI Key |
QAPLSYVCDYUZQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C(=O)O)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
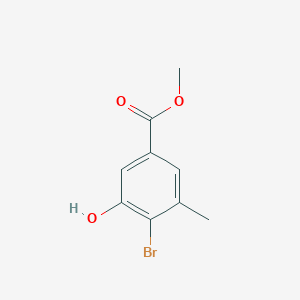
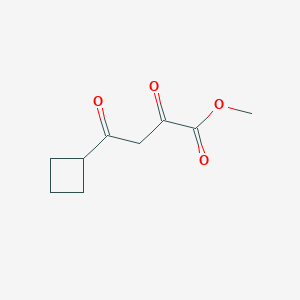
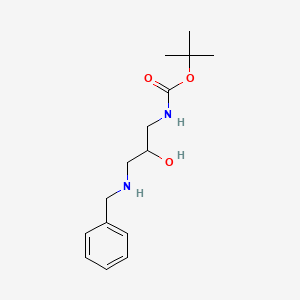
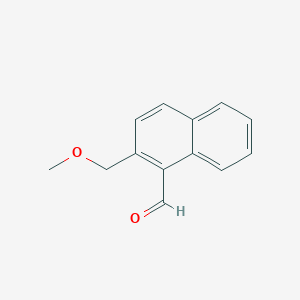
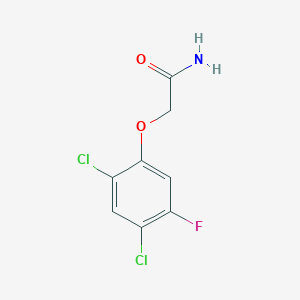
![1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine](/img/structure/B1465495.png)
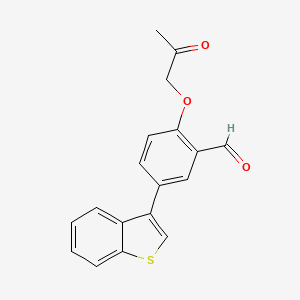
![(3S,7R,8AS)-3-butyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465498.png)
![(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465499.png)
![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)
![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)

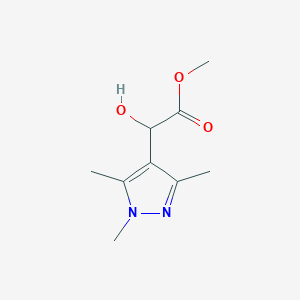
![Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)
